REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:20])([CH3:19])[O:3][Si:4]([O:14][Si:15]([CH3:18])([CH3:17])[CH3:16])([O:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][CH2:6][CH2:7][NH2:8].N1C=CC=CC=1.[C:27](Cl)(=[O:31])[C:28]([CH3:30])=[CH2:29].O>C(OCC)C>[CH3:11][Si:10]([CH3:13])([CH3:12])[O:9][Si:4]([CH2:5][CH2:6][CH2:7][NH:8][C:27](=[O:31])[C:28]([CH3:30])=[CH2:29])([O:3][Si:2]([CH3:19])([CH3:1])[CH3:20])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was continuously stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above, and the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice bath to 0°-5° C
|
Type
|
ADDITION
|
Details
|
dropped
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the supernatant was separated
|
Type
|
EXTRACTION
|
Details
|
extract from the bottom layer with ethyl ether
|
Type
|
CUSTOM
|
Details
|
ethyl ether was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 36.6 g of a distillate at 165° C./2 mmHg
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)CCCNC(C(=C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |